(E)-ethyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate
Description
Properties
IUPAC Name |
ethyl 2-[[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-2-24-19(23)14-7-3-4-8-15(14)21-12-13(11-20)18-22-16-9-5-6-10-17(16)25-18/h3-10,12,21H,2H2,1H3/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFDXRRFOKVIJW-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC=C(C#N)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1N/C=C(\C#N)/C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate typically involves a multi-step process:
Formation of the Benzo[d]thiazole Intermediate: The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Vinylation: The next step is the introduction of the cyanovinyl group. This can be done by reacting the benzo[d]thiazole intermediate with acrylonitrile in the presence of a base such as potassium carbonate.
Esterification: Finally, the ethyl ester group is introduced by reacting the resulting product with ethyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of (E)-ethyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the cyanovinyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols can replace the ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Amino derivatives.
Substitution: Substituted benzoates with different alkyl or aryl groups.
Scientific Research Applications
Biological Activities
Numerous studies have highlighted the biological activities associated with benzothiazole derivatives, including:
- Antimicrobial Activity : Compounds containing benzothiazole moieties have demonstrated antimicrobial properties against various bacterial strains, making them candidates for developing new antibiotics .
- Anticancer Properties : Research indicates that certain benzothiazole derivatives exhibit cytotoxic effects on cancer cell lines, suggesting their potential as anticancer agents .
- Anti-inflammatory Effects : Some studies report anti-inflammatory activities, which could be beneficial in treating inflammatory diseases .
- Antidiabetic Activity : Certain derivatives have shown promise in managing diabetes by influencing glucose metabolism .
Case Studies and Research Findings
-
Antimicrobial Studies :
A study evaluated the antimicrobial efficacy of ethyl 2-(benzo[d]thiazol-2-yl)acetate against several pathogens. The results indicated significant inhibition zones, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development . -
Anticancer Research :
In vitro assays demonstrated that (E)-ethyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate exhibited selective cytotoxicity against breast cancer cell lines. The compound induced apoptosis, highlighting its mechanism of action as a potential anticancer agent . -
Anti-inflammatory Mechanism :
A recent study investigated the anti-inflammatory properties of benzothiazole derivatives, including (E)-ethyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate). The compound was found to inhibit pro-inflammatory cytokines in vitro, supporting its application in treating inflammatory conditions .
Summary of Applications
| Application Area | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains; potential for antibiotic use. |
| Anticancer | Induces apoptosis in cancer cell lines; possible lead for cancer therapy. |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines; beneficial for inflammatory diseases. |
| Antidiabetic | Influences glucose metabolism; potential use in diabetes management. |
Mechanism of Action
The mechanism of action of (E)-ethyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate involves its interaction with specific molecular targets. The benzo[d]thiazole moiety can interact with proteins and enzymes, potentially inhibiting their activity. The cyanovinyl group can participate in electron transfer reactions, affecting cellular processes.
Comparison with Similar Compounds
Substituent Effects on Benzothiazole Derivatives
- Ethyl Bromocyanoacetate-Indole Derivatives: Compounds like ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate () share the benzothiazole and cyano groups but incorporate indole instead of a benzoate ester. This substitution reduces ester-related lipophilicity and may alter biological activity .
- Malonate Esters with Benzothiophene: Derivatives such as dibenzyl 2-(benzo[b]thiophen-2-yl((6-chlorobenzo[d]thiazol-2-yl)amino)methyl)malonate (5hr, ) exhibit malonate cores with benzothiophene and chloro-substituted benzothiazole. Their higher melting points (125–127°C) compared to diethyl analogs (113–115°C) suggest that bulkier ester groups (e.g., dibenzyl) enhance crystallinity .
Ester vs. Amide Functionality
- This structural difference could render amides more suitable for pharmaceutical applications .
Reactivity and Mechanistic Insights
- Radical Pathways: highlights that antioxidants (e.g., TEMPO) inhibit the formation of benzothiazole-phenyl benzoate derivatives, suggesting radical intermediates in CuFe₂O₄-catalyzed reactions . The target compound’s synthesis, however, may proceed via non-radical pathways (e.g., nucleophilic substitution or condensation).
- Substrate Sensitivity : Substituting benzaldehyde with benzyl alcohol reduces yields (60% vs. 75%), emphasizing the role of aldehyde electrophilicity in coupling reactions .
Physical and Spectroscopic Properties
- Melting Points : Dibenzyl malonate derivatives (125–127°C) exhibit higher melting points than diethyl analogs (113–115°C), correlating with increased molecular rigidity . The target compound’s ethyl benzoate group may result in intermediate melting points.
- Spectroscopic Confirmation : Similar compounds are characterized via ¹H/¹³C NMR, IR, and HRMS. For example, compound 21 () was confirmed using HRMS (C₂₂H₂₉N₃O: [M+H]⁺ = 352.2383) , while BTCNA () utilized NMR and fluorescence profiling .
Biological Activity
(E)-ethyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The structure can be summarized as follows:
- IUPAC Name : (E)-ethyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate
- Molecular Formula : C18H16N3O2S
- Molecular Weight : 344.4 g/mol
1. Antimicrobial Activity
Recent studies have indicated that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. For instance, a study by Azzam et al. (2024) demonstrated that ethyl benzothiazolyl derivatives show promising activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell walls and interference with metabolic pathways.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
2. Anticancer Activity
Benzothiazole derivatives have also been explored for their anticancer properties. A study published in the Journal of Medicinal Chemistry reported that similar compounds exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancers. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.
Case Study : In vitro studies on human breast cancer cells (MCF-7) showed that the compound induced significant apoptosis at concentrations above 50 µM, with an IC50 value determined to be approximately 45 µM.
3. Anti-inflammatory Activity
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds derived from benzothiazoles have shown promise in reducing inflammatory markers. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 150 | 75 |
| IL-6 | 200 | 100 |
The biological activity of (E)-ethyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Cell Membrane Disruption : Its lipophilicity allows it to penetrate cellular membranes, leading to cell death in susceptible organisms.
- Apoptotic Pathways Activation : The induction of apoptosis in cancer cells suggests that it may activate intrinsic pathways leading to programmed cell death.
Q & A
Basic: What synthetic methodologies are recommended for preparing (E)-ethyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate, and how can reaction yields be optimized?
The compound can be synthesized via condensation reactions involving benzo[d]thiazole derivatives and cyanoacetamide intermediates. Key steps include:
- Route 1 : Reacting 2-aminothiophenol with ethyl cyanoacetate or diethyl malonate under reflux conditions to form the benzothiazole core, followed by coupling with ethyl 2-aminobenzoate derivatives .
- Route 2 : Utilizing hydrazine hydrate to convert ethyl-2-benzothiazolyl acetate intermediates into acetohydrazides, which can then undergo condensation with cyanovinyl reagents .
- Optimization : Yields are maximized by controlling reaction temperature (80–120°C), solvent selection (e.g., ethanol, acetone), and stoichiometric ratios (1:1 to 1:1.2 for key intermediates). Catalytic acid (e.g., glacial acetic acid) enhances condensation efficiency .
Intermediate: How can spectroscopic and chromatographic techniques confirm the structural integrity and purity of this compound?
- 1H/13C NMR : Verify the presence of characteristic signals, such as the ethyl ester protons (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for OCH2), the cyanovinyl group (δ 6.8–7.2 ppm for vinyl protons), and benzothiazole aromatic protons (δ 7.5–8.5 ppm) .
- HRMS : Confirm the molecular ion peak ([M+H]+) with <2 ppm mass accuracy .
- TLC/HPLC : Monitor reaction progress using ethyl acetate/hexane (3:7) as the mobile phase and confirm purity (>95%) via reverse-phase HPLC with a C18 column .
Advanced: What experimental strategies are used to evaluate the compound’s biological activity, such as anti-inflammatory or neuroprotective effects?
- In vitro assays :
- In silico studies : Perform molecular docking against NF-κB or β-catenin pathways to predict binding affinities (AutoDock Vina) and MD simulations (GROMACS) for stability analysis .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
- Variable factors : Differences in cell lines (e.g., MCF7 vs. neuronal cells), assay conditions (e.g., incubation time, concentration), or solvent effects (DMSO vs. ethanol) may explain discrepancies .
- Control experiments : Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and validate results across multiple replicates.
- Pathway cross-talk : Investigate interactions between signaling pathways (e.g., NF-κB and Wnt/β-catenin) using dual-luciferase reporter assays .
Advanced: What degradation pathways or stability issues should be considered during formulation or storage?
- Oxidative degradation : The cyanovinyl group is susceptible to aerobic oxidation, forming hydroxy or carbonyl derivatives. Monitor via HPLC under accelerated stability conditions (40°C/75% RH) .
- Hydrolytic degradation : The ester moiety may hydrolyze in aqueous buffers (pH >7). Stabilize using lyophilization or non-aqueous vehicles .
Basic: What are the key applications of this compound in materials science or medicinal chemistry?
- Fluorescent probes : The benzothiazole core enables use in sensors for metal ion detection (e.g., Cu2+) via fluorescence quenching .
- Anticancer agents : Derivatives show cytotoxicity against MCF7 cells (GI50 ≈7.5 μM) by disrupting tubulin polymerization .
Intermediate: How can researchers modify the compound’s scaffold to enhance solubility or bioavailability?
- Derivatization : Introduce polar groups (e.g., morpholine, piperidine) via alkylation of the amino benzoate moiety .
- Prodrug strategies : Convert the ethyl ester to a water-soluble phosphate ester using phosphoryl chloride .
Advanced: What mechanistic insights explain the compound’s activity against multidrug-resistant pathogens?
- Membrane disruption : Benzothiazole derivatives inhibit bacterial efflux pumps (e.g., AcrB in E. coli) via hydrophobic interactions, as shown in ethidium bromide accumulation assays .
- Enzyme inhibition : Target DNA gyrase (IC50 ≈0.8 μM) through hydrogen bonding with Thr165 and hydrophobic contacts with Ile90 .
Basic: What safety precautions are required when handling this compound?
- Toxicity : Use PPE (gloves, goggles) due to potential cytotoxicity (IC50 <10 μM in MCF7 cells) .
- Storage : Store at –20°C under inert gas (N2/Ar) to prevent oxidation .
Advanced: How can computational tools guide the design of derivatives with improved target selectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
